![molecular formula C12H14O B2534083 2-Phenyl-1-oxaspiro[2.4]heptane CAS No. 681260-64-0](/img/structure/B2534083.png)

2-Phenyl-1-oxaspiro[2.4]heptane

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of spirocyclic compounds like 2-Phenyl-1-oxaspiro[2.4]heptane has been a subject of research in organic chemistry . The exocyclic olefinic bond in similar compounds is highly reactive towards oxidation using hydrogen peroxide in alkaline medium to give diazaspiro derivatives . The resulting products depend on the type of the diazaspiro compound and/or the nucleophile used .Molecular Structure Analysis

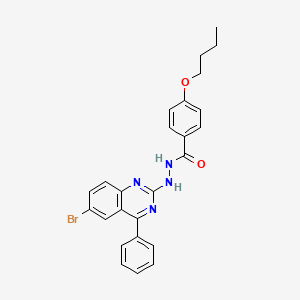

The molecular formula of 2-Phenyl-1-oxaspiro[2.4]heptane is C12H14O . It has a molecular weight of 174.239 . The structure includes a cyclic ether and a spirocyclic ketone group.Chemical Reactions Analysis

The chemical reactions of 2-Phenyl-1-oxaspiro[2.4]heptane involve its highly reactive exocyclic olefinic bond . The bond is reactive towards oxidation using hydrogen peroxide in alkaline medium, leading to the formation of diazaspiro derivatives . The resulting products depend on the type of the diazaspiro compound and/or the nucleophile used .Physical And Chemical Properties Analysis

The physical and chemical properties of 2-Phenyl-1-oxaspiro[2.4]heptane include a density of 1.1±0.1 g/cm3 and a boiling point of 283.2±9.0 °C at 760 mmHg . The molecular formula is C12H14O and the molecular weight is 174.239 .Scientific Research Applications

Spirocyclic Compounds

2-Phenyl-1-oxaspiro[2.4]heptane is a type of spirocyclic compound . Spirocyclic compounds have been the focus of many research studies due to their unique structural features and potential applications. They are often used in the synthesis of various organic compounds .

Medicinal Chemistry

Spirocyclic compounds like 2-Phenyl-1-oxaspiro[2.4]heptane play a significant role in medicinal chemistry . They are found in many herbal compounds and demonstrate antifungal, antibacterial, antiviral, and some enzyme inhibition activities .

Anti-angiogenic Activity

Compounds with a 1-oxospiro[2.5]heptane moiety, similar to 2-Phenyl-1-oxaspiro[2.4]heptane, exhibit anti-angiogenic activity . This makes them potential candidates for the development of new therapeutic agents.

Synthesis of Spiroepoxides

2-Phenyl-1-oxaspiro[2.4]heptane can be used in the synthesis of spiroepoxides . Spiroepoxides are important intermediates in organic synthesis and have been used in the creation of various pharmaceuticals .

Pharmaceuticals, Agrochemicals, and Fragrance Industries

Kinetic Resolution

Methyl-substituted 1-oxaspiro[2.5]octanes, similar to 2-Phenyl-1-oxaspiro[2.4]heptane, have been investigated for kinetic resolution by yeast epoxide hydrolase (YEH) from Rhodotorula glutinis. This process is important in the production of enantiomerically pure compounds, which are crucial in the pharmaceutical industry.

properties

IUPAC Name |

2-phenyl-1-oxaspiro[2.4]heptane |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O/c1-2-6-10(7-3-1)11-12(13-11)8-4-5-9-12/h1-3,6-7,11H,4-5,8-9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJYULKQWDAMXEX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2(C1)C(O2)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-chloro-N-[6-(trifluoromethyl)-[1,3]thiazolo[4,5-b]pyridin-2-yl]benzamide](/img/structure/B2534000.png)

![2-Methyl-1-phenyl-1H-benzo[d]imidazole-5-carbonitrile](/img/structure/B2534002.png)

![Ethyl 4-(ethylamino)-3-[(2-nitrophenyl)sulfonylamino]benzoate](/img/structure/B2534004.png)

![2-chloro-N-[2-(quinolin-8-yl)ethyl]acetamide hydrochloride](/img/structure/B2534006.png)

![3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-N-[6-(4-methylphenoxy)pyridin-3-yl]propanamide](/img/structure/B2534007.png)

![(4-Methyl-2-oxabicyclo[2.2.1]heptan-1-yl)methanamine;hydrochloride](/img/structure/B2534010.png)

![1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-6-phenyl-N-(pyridin-4-ylmethyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2534011.png)

![5-fluoro-N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)nicotinamide](/img/structure/B2534015.png)

![5-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2534017.png)

![N-[(2,4-dichlorophenyl)amino]-2-[(1-phenyl-1H-1,2,4-triazol-3-yl)oxy]ethanimidamide](/img/structure/B2534020.png)